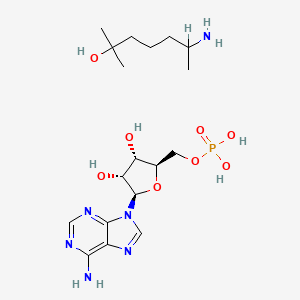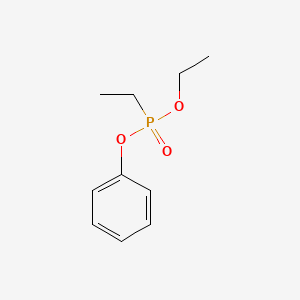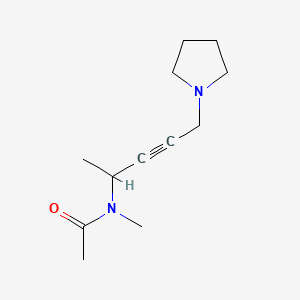
N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[5-(1-pyrrolidinyl)pent-3-yn-2-yl]acetamide is a N-alkylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
Muscarinic Activity
A study investigated the muscarinic activity of structural analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide in the guinea pig ileum. It was found that larger alkyl groups substituted for the acetyl methyl group resulted in decreased muscarinic potency. The N-methyl group was essential for muscarinic activity, with its replacement leading to antagonists (Ringdahl et al., 1982).
Conformational Restriction Studies
Conformationally restricted analogues of this compound were synthesized and tested for muscarinic and antimuscarinic activity. These analogues were found to be moderately potent muscarinic antagonists or weak partial agonists, with structural modifications leading to decreased affinity and efficacy (Lundkvist et al., 1989).
Derivative Studies
A series of tertiary and quaternary analogues of this compound was synthesized. These compounds displayed varying degrees of muscarinic agonism, partial agonism, or antagonism. Replacement of specific groups in these analogues led to changes in efficacy and affinity at muscarinic receptors (Nilsson et al., 1988).
Effects on Acetylcholine Release
The effect of this compound on acetylcholine release from the cerebral cortex was studied in rats. This compound enhanced acetylcholine output, suggesting presynaptic antagonistic and postsynaptic agonistic effects on muscarine receptors (Casamenti et al., 1986).
Synthesis and Enantiomer Studies
An improved synthesis method for the enantiomers of this compound was developed, allowing for large-scale preparation. The enantiomers were then tested for their ability to release acetylcholine, with one enantiomer showing higher potency (Nilsson et al., 1992).
Eigenschaften
CAS-Nummer |
83481-69-0 |
|---|---|
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
N-methyl-N-(5-pyrrolidin-1-ylpent-3-yn-2-yl)acetamide |
InChI |
InChI=1S/C12H20N2O/c1-11(13(3)12(2)15)7-6-10-14-8-4-5-9-14/h11H,4-5,8-10H2,1-3H3 |
InChI-Schlüssel |
VHYUYQHTMPWAPK-UHFFFAOYSA-N |
SMILES |
CC(C#CCN1CCCC1)N(C)C(=O)C |
Kanonische SMILES |
CC(C#CCN1CCCC1)N(C)C(=O)C |
Synonyme |
BM 5 BM-5 N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide oxalate (1:1) N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (+-)-isomer N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (R)-isomer N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, (S)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



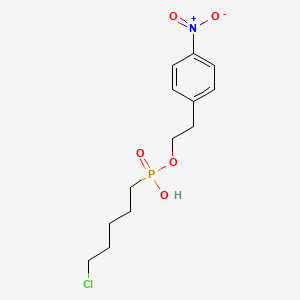
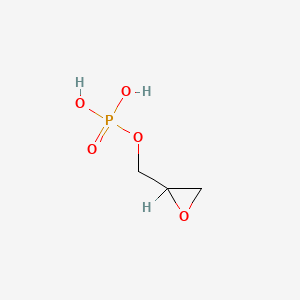
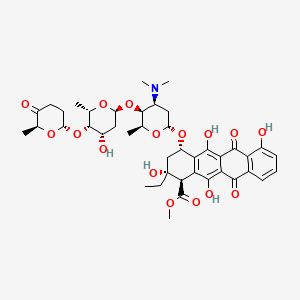

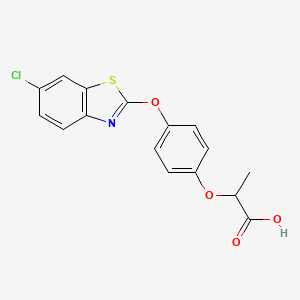
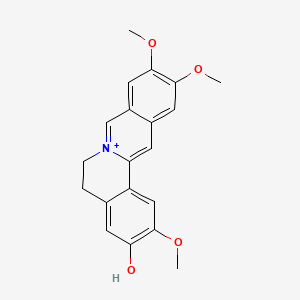


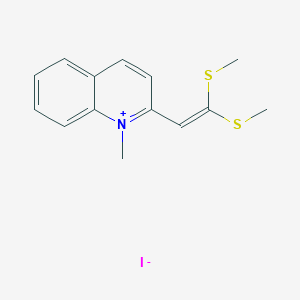
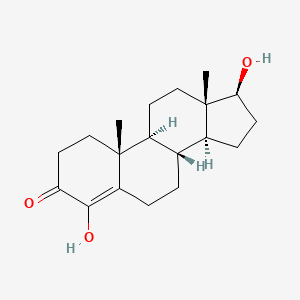
![(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1222711.png)

